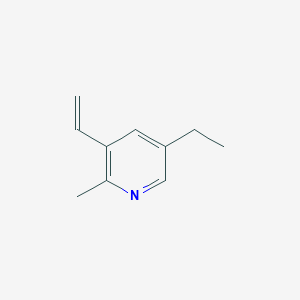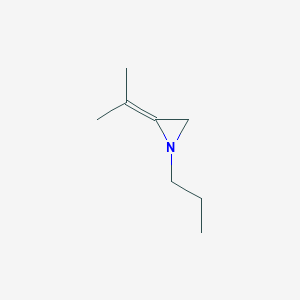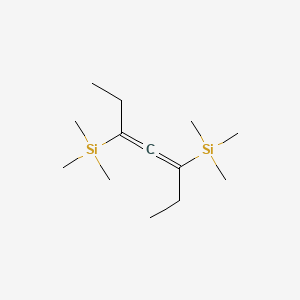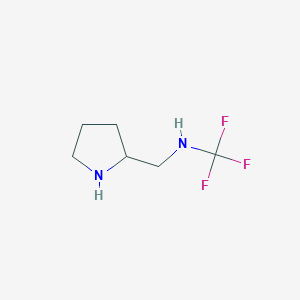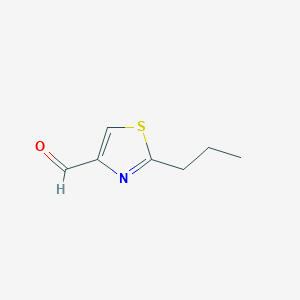
2-Propyl-4-thiazolecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyl-4-thiazolecarboxaldehyde is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by a propyl group attached to the second carbon and an aldehyde group attached to the fourth carbon of the thiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-4-thiazolecarboxaldehyde can be achieved through several methods. One common approach involves the reaction of 2-propylthiazole with a formylating agent such as formic acid or formamide under acidic conditions. The reaction typically proceeds via electrophilic substitution, where the formyl group is introduced at the fourth position of the thiazole ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Propyl-4-thiazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Propyl-4-thiazolecarboxylic acid.
Reduction: 2-Propyl-4-thiazolemethanol.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
2-Propyl-4-thiazolecarboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-Propyl-4-thiazolecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction. The thiazole ring’s presence also contributes to its reactivity and potential biological activity .
Comparación Con Compuestos Similares
2-Thiazolecarboxaldehyde: Lacks the propyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
4-Methyl-2-thiazolecarboxaldehyde: Contains a methyl group instead of a propyl group, which can influence its steric and electronic properties.
Uniqueness: 2-Propyl-4-thiazolecarboxaldehyde is unique due to the presence of the propyl group, which can enhance its hydrophobicity and potentially improve its interaction with biological membranes or hydrophobic pockets in proteins.
Propiedades
Número CAS |
933721-20-1 |
|---|---|
Fórmula molecular |
C7H9NOS |
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
2-propyl-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-2-3-7-8-6(4-9)5-10-7/h4-5H,2-3H2,1H3 |
Clave InChI |
OYNMOBCHQRDBPB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=CS1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


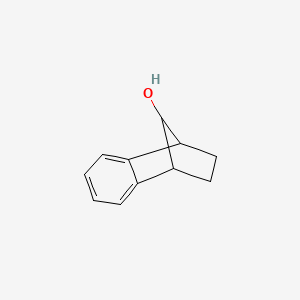
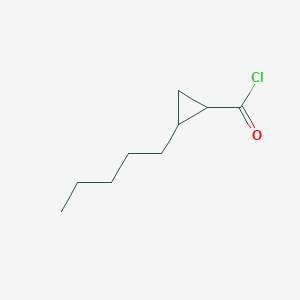

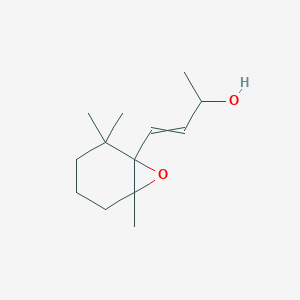
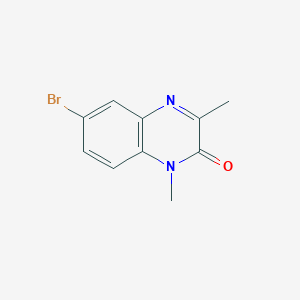
![3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13954820.png)
